Phenyl-d5-acetic acid

Description

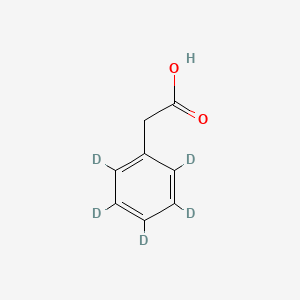

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVXDMOQOGPHL-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Fidelity of Phenyl D5 Acetic Acid.

Established Synthetic Routes for Deuterated Phenylacetic Acid Derivatives

The preparation of deuterated phenylacetic acid can be achieved through several established methods, primarily involving catalytic hydrogen-deuterium exchange on the pre-formed molecule or multi-step synthesis from deuterated precursors.

Transition metal-catalyzed hydrogen isotope exchange (HIE) is a powerful and common method for incorporating deuterium (B1214612) into organic molecules. researchgate.net For phenylacetic acid derivatives, palladium (Pd) and iridium (Ir) complexes are prominent catalysts. snnu.edu.cn

Palladium-catalyzed methods often employ a directing group strategy to achieve high regioselectivity. sigmaaldrich.com For instance, Pd(II) catalysts can be used to facilitate ortho-selective C-H deuteration of phenylacetic acids. nih.gov In some protocols, an inbuilt directing group, such as 3-amino-1-methyl-1H-pyridin-2-one (AMP), coordinates to the palladium center, activating the ortho-C(sp²)-H bonds of the phenyl ring for exchange with a deuterium source. rsc.orgrsc.org This approach can lead to high levels of deuterium incorporation (>97%) at the targeted positions. rsc.orgrsc.org Iridium-based catalysts, often supported by specialized phosphine-based ligands, have also proven effective for the ortho-C–H deuteration of phenylacetic acid esters and amides. snnu.edu.cn

The choice of deuterium source is a critical parameter in the synthesis of Phenyl-d5-acetic acid. Common and effective deuterium sources include deuterium oxide (D₂O), deuterium gas (D₂), and deuterated solvents such as deuterated acetic acid (CD₃CO₂D or d4-acetic acid). acs.orgsnnu.edu.cnrsc.org D₂O is often preferred due to its relative low cost and availability. chinesechemsoc.org

Reaction conditions are carefully optimized to maximize the efficiency and selectivity of deuterium incorporation. As HIE reactions are often equilibrium processes, a large excess of the deuterium source is typically used to drive the reaction toward the desired deuterated product. acs.org Other key parameters include temperature, reaction time, and the presence of co-catalysts or bases. For example, some palladium-catalyzed deuterations of phenylacetic acid are performed at elevated temperatures (80–120°C) for 12–48 hours to achieve high isotopic enrichment. researchgate.net The selection of an appropriate solvent, which may itself be the deuterium source, is also crucial for the reaction's success. snnu.edu.cn

Table 1: Examples of Catalytic Systems for Phenylacetic Acid Deuteration

| Catalyst System | Directing Group | Deuterium Source | Typical Conditions | Selectivity | Reference |

|---|---|---|---|---|---|

| Palladium(II) Acetate | 3-amino-1-alkyl-1H-pyridin-2-one | D₂O | 100°C, 24h | ortho | rsc.org |

| Palladium(II) Catalyst | 8-aminoquinoline | D₂O | 120°C | ortho | snnu.edu.cnthieme-connect.com |

| Palladium(II) Catalyst | None | d4-Acetic Acid | 130°C, 48h | ortho (and benzylic) | rsc.org |

| Iridium(I) Complex | Phosphine-imidazolin-2-imine | D₂ Gas | Room Temperature | ortho | snnu.edu.cn |

An alternative to direct H/D exchange on the phenylacetic acid scaffold is a multi-step synthesis that starts with a pre-deuterated building block. doi.org This approach can offer excellent control over the isotopic labeling pattern. A common precursor for synthesizing compounds with a perdeuterated phenyl ring is bromobenzene-d5 (B116778).

A plausible synthetic route to this compound could begin with bromobenzene-d5. The synthesis of a related compound, phenyl-d5-boronic acid, involves the reaction of bromobenzene-d5 with n-butyllithium at low temperatures (-78°C) to form an organolithium intermediate, which is then quenched with triethyl borate (B1201080) followed by acidic workup. chemicalbook.com A similar strategy for this compound would involve converting bromobenzene-d5 into a Grignard reagent (phenyl-d5-magnesium bromide) and then reacting it with carbon dioxide (carboxylation), followed by an acidic workup to yield the final this compound. This method ensures that all five positions on the phenyl ring are deuterated from the start.

Strategies for Achieving High Isotopic Purity and Regioselectivity

Achieving a high degree of isotopic enrichment and precise control over the location of deuterium atoms are paramount challenges in the synthesis of labeled compounds. d-nb.infonih.gov

For regioselectivity, the use of directing groups is a dominant strategy in transition-metal catalysis. sigmaaldrich.com By temporarily tethering a coordinating group to the substrate, specific C-H bonds are brought into proximity with the metal center, enabling selective activation and deuteration. This has been effectively demonstrated for achieving both ortho and meta deuteration of phenylacetic acid derivatives using different palladium-based catalytic systems and directing templates. rsc.orgacs.org Metal-free methods using specific catalysts like tris(pentafluorophenyl)borane (B72294) can also provide regioselectivity, typically for electron-rich positions on aromatic rings. acs.orgnih.gov

To achieve high isotopic purity (i.e., a high percentage of deuterium incorporation), several strategies are employed. Since many HIE reactions are reversible, using the deuterium source as the solvent or in large excess shifts the chemical equilibrium towards the fully deuterated product. acs.org Furthermore, optimizing reaction parameters such as time and temperature is crucial; insufficient reaction time can lead to under-deuteration, while overly harsh conditions could potentially cause unwanted side reactions or scrambling of the deuterium label. doi.org In some cases, multiple cycles of the deuteration process may be performed to approach complete isotopic incorporation. acs.org

Analytical Techniques for Purity and Deuterium Enrichment Verification

A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is essential for the comprehensive characterization of this compound, confirming its structural integrity, isotopic enrichment, and purity. rsc.orgrsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides crucial information about the specific location of the deuterium atoms. rsc.org

Proton NMR (¹H NMR) is used to verify the success of the deuteration by observing the disappearance or significant reduction of proton signals at the positions where deuterium has been incorporated. rsc.orgwikipedia.org In a fully deuterated this compound, the signals corresponding to the aromatic protons should be absent.

Deuterium NMR (²H NMR) directly detects the deuterium nuclei. wikipedia.org This technique confirms the positions of the deuterium labels on the phenyl ring and can be used to provide quantitative information on the isotopic enrichment at each specific site. sigmaaldrich.com

Table 2: Analytical Verification of this compound

| Analytical Technique | Purpose | Information Provided | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment Analysis | Determines molecular weight and quantifies the distribution of isotopologues (d0, d1, d2, d3, d4, d5). | rsc.orgalmacgroup.comalmacgroup.com |

| Proton NMR (¹H NMR) | Structural Confirmation | Verifies the absence of hydrogen atoms at the five positions of the phenyl ring. | rsc.orgstudymind.co.uk |

Advanced Analytical Applications of Phenyl D5 Acetic Acid.

Quantitative Mass Spectrometry (MS) Applications

In mass spectrometry, the key advantage of Phenyl-d5-acetic acid is its chemical similarity but distinct mass from its non-deuterated counterpart. This allows it to be used as an ideal internal standard to correct for variations during sample analysis. cerilliant.comscispace.com

Internal Standardization in Gas Chromatography-Mass Spectrometry (GC-MS) for Aromatic Compound Quantification

The quantitative analysis of aromatic hydrocarbons and related compounds is a common application for GC-MS in environmental and industrial testing. tdi-bi.comthermofisher.com this compound serves as an excellent internal standard for the quantification of phenylacetic acid and structurally similar aromatic compounds. When a known quantity of the deuterated standard is added to a sample, it behaves almost identically to the target analyte during extraction, derivatization (if necessary), and injection. researchgate.net

Within the GC, this compound co-elutes with the unlabeled analyte due to its nearly identical physicochemical properties. tdi-bi.com Upon entering the mass spectrometer, it is easily distinguished by its higher mass-to-charge ratio (m/z) due to the five deuterium (B1214612) atoms (a mass shift of M+5). sigmaaldrich.com By comparing the peak area of the analyte to the peak area of the known amount of internal standard, precise quantification can be achieved. nih.gov This ratiometric approach effectively corrects for variations in injection volume and fluctuations in instrument sensitivity, leading to highly accurate and reproducible results. researchgate.netresearchgate.net

The table below illustrates the principle of using selected ion monitoring (SIM) in GC-MS to differentiate between the analyte and the deuterated internal standard.

| Compound | Typical Molecular Ion (m/z) | Key Fragment Ions (m/z) | Role in Analysis |

| Phenylacetic acid | 136 | 91 | Analyte |

| This compound | 141 | 96 | Internal Standard |

Data table based on the principles of mass spectrometry and known fragmentation patterns.

Internal Standardization in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

LC-MS/MS is a dominant technique for trace analysis in complex biological matrices such as plasma, urine, and tissue extracts. waters.comrsc.org In these applications, this compound is the preferred internal standard for quantifying its unlabeled analog. lcms.cz Stable isotope-labeled standards are considered the gold standard because they co-elute with the analyte and exhibit similar behavior during the entire analytical process, from sample preparation to detection. scispace.comwaters.com

The use of a deuterated standard like this compound is crucial for compensating for variability. lcms.cz For instance, in a method developed for determining S-phenylmercapturic acid (a biomarker) in human urine, a deuterated version (SPM-d5) was used as the internal standard to ensure accuracy. scielo.br The standard is added at the beginning of the sample preparation process, meaning it accounts for any analyte loss during extraction steps as well as for variations in instrument performance. cerilliant.com The ratio of the analyte's response to the internal standard's response remains constant even when absolute signal intensities fluctuate, ensuring the robustness and reliability of the quantitative method. annlabmed.org

Mitigation of Matrix Effects and Ion Suppression/Enhancement in Electrospray Ionization (ESI) Sources

One of the most significant challenges in quantitative LC-MS, particularly with electrospray ionization (ESI), is the phenomenon known as matrix effects. waters.comresearchgate.net Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix (e.g., salts, lipids, proteins). ut.ee This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise analytical accuracy. waters.comresearchgate.net

The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these effects. annlabmed.orgacs.orglongdom.org Because the deuterated standard has virtually identical chemical and physical properties to the analyte, it experiences the same degree of ion suppression or enhancement in the ESI source. waters.comlongdom.org While the absolute signal of both the analyte and the standard may vary between samples due to different matrix compositions, their ratio remains constant. annlabmed.org This preserves the integrity of the quantitative data. Research has shown that while matrix effects can cause significant imprecision, the use of a SIL internal standard effectively compensates for these variations. waters.commyadlm.org

The following table demonstrates conceptually how a deuterated internal standard corrects for ion suppression.

| Sample | Analyte Signal (Arbitrary Units) | IS Signal (Arbitrary Units) | Analyte/IS Ratio | Conclusion |

| Clean Standard | 100,000 | 100,000 | 1.0 | No Matrix Effect |

| Sample A (Low Suppression) | 80,000 | 80,000 | 1.0 | Corrected Quant. |

| Sample B (High Suppression) | 40,000 | 40,000 | 1.0 | Corrected Quant. |

This conceptual table illustrates the principle of matrix effect correction using a stable isotope-labeled internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

In NMR spectroscopy, the replacement of hydrogen with deuterium provides unique advantages for both structural analysis and the study of dynamic processes. carlroth.com

Deuterium as a Probe in Structural Elucidation and Mechanistic Studies

The deuterium label in this compound can be used as a powerful probe. In mechanistic studies, the deuterium atoms act as isotopic tracers. numberanalytics.comresearchgate.net By monitoring the fate of the deuterium label throughout a chemical or biological transformation using techniques like deuterium (²H) NMR or by observing its effect in ¹³C NMR, researchers can elucidate reaction pathways and mechanisms. numberanalytics.comrsc.orgacs.org ²H NMR spectroscopy is highly selective for deuterium-containing species, allowing for the study of specific molecules in complex mixtures without interference from other nuclei. numberanalytics.com This makes it valuable for investigating molecular dynamics and interactions in various systems, from catalysts to biological membranes. numberanalytics.comnih.gov

Signal Simplification and Enhanced Resolution in Proton NMR

One of the most direct applications of deuteration in NMR is the simplification of proton (¹H) NMR spectra. nih.govcore.ac.uk A standard ¹H NMR spectrum displays signals for every magnetically active proton in a molecule, often resulting in complex, overlapping multiplets that are difficult to interpret. Since deuterium is not detected in a ¹H NMR experiment, replacing protons with deuterons effectively removes their signals from the spectrum. studymind.co.uk

In the case of this compound, the five aromatic protons are replaced with deuterium. This eliminates the complex multiplet that would appear in the aromatic region (typically ~7.2-7.4 ppm) of the ¹H NMR spectrum of unlabeled phenylacetic acid. This simplification has two major benefits:

Reduced Overlap: It "cleans up" the spectrum, preventing the aromatic signals from overlapping with other resonances of interest. core.ac.uk

Enhanced Resolution: It removes the spin-spin coupling between the phenyl protons and adjacent protons (like the CH₂ group). blogspot.com This causes the signals of the remaining protons to appear as simpler patterns, making them easier to assign and analyze. ucl.ac.uk This technique has been widely used in the study of large biomolecules to simplify crowded spectra and aid in structural assignment. nih.govoup.com

The table below compares the expected ¹H NMR signals for phenylacetic acid and its deuterated analog.

| Compound | Phenyl Protons (C₆H₅) | Methylene Protons (CH₂) |

| Phenylacetic acid | Complex Multiplet (~7.3 ppm) | Singlet or Triplet* (~3.6 ppm) |

| This compound | No Signal | Singlet (~3.6 ppm) |

*Splitting may occur depending on solvent and conditions.

Method Validation and Analytical Performance Enhancement in Quantitative Assays.

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative bioanalysis, particularly in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.comresearchgate.net this compound, as a deuterated analog of phenylacetic acid (PAA), serves as an ideal internal standard for the precise quantification of its unlabeled counterpart. Its utility lies in its ability to mimic the analyte throughout the analytical process—from sample extraction to ionization in the mass spectrometer—thereby correcting for variations in sample recovery, matrix effects, and instrument response. scispace.comnih.gov This correction significantly enhances the accuracy and precision of quantitative assays. scispace.comresearchgate.net

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. bohrium.com The incorporation of this compound or similar deuterated standards is crucial for meeting the stringent validation criteria required for clinical and research applications. Key performance characteristics that are evaluated during method validation include accuracy, precision, linearity, and the limit of quantitation (LOQ).

Research studies have consistently demonstrated the superior performance of assays that utilize deuterated internal standards. For instance, in a method developed to quantify S-phenylmercapturic acid (SPMA), a biomarker for benzene (B151609) exposure, the use of its deuterated analog (SPMA-d5) as an internal standard resulted in a robust and sensitive assay. scielo.br The validation of this LC-MS/MS method yielded excellent performance metrics:

Accuracy and Precision: The method demonstrated high accuracy, with values ranging from 91.4% to 105.2% of the nominal concentration. scielo.br The intra-assay and inter-assay precision, measured as the coefficient of variation (CV%), were between 4.73% and 9.96%, indicating low variability and high reproducibility. scielo.br

Linearity: The assay was linear across a wide concentration range of 0.5 to 500 ng/mL, with a correlation coefficient (r) greater than 0.99, signifying a direct and reliable relationship between detector response and concentration. scielo.br

Extraction Recovery: The sample preparation step, a one-step liquid-liquid extraction, showed high and consistent extraction efficiency, with recovery values between 89.7% and 97.3%. scielo.br

Similarly, an LC-MS/MS method for the simultaneous determination of PAA and other metabolites in human plasma and urine was validated using deuterated analogues as internal standards. ijpsonline.com This method also showed strong analytical performance, with recoveries greater than 90% and inter- and intra-day relative standard deviations (RSDs) below 10%. ijpsonline.com The use of a SIL-IS is often essential for correcting inter-individual variability in biological matrices, ensuring that the method is reliable across different patient samples. nih.gov

The following table summarizes key validation parameters from studies that have employed deuterated analogs of phenylacetic acid or similar compounds as internal standards, highlighting the enhanced analytical performance achieved.

Table 1: Method Validation Parameters for Assays Using Deuterated Analogs as Internal Standards

| Analyte(s) | Internal Standard(s) | Matrix | Key Validation Parameters | Reference(s) |

| S-phenylmercapturic acid (SPMA) | SPMA-d5 | Human Urine | Linearity: 0.5–500 ng/mL (r > 0.99) Accuracy: 91.4–105.2% Precision (CV%): 4.73–9.96% Recovery: 89.7–97.3% | scielo.br |

| Valganciclovir, Ganciclovir | Valganciclovir-D5, Ganciclovir-D5 | Human Plasma | Linearity: 2-805 ng/mL (Valganciclovir), 40-12000 ng/mL (Ganciclovir) (r > 0.99) Recovery: >90% | ijpsonline.com |

| Fluoxetine | Fluoxetine-d5 | Human Plasma | Linearity: 0.25–50 ng/mL (R² = 0.999) LLOQ: 0.25 ng/mL Precision (CV%): < 15% | mdpi.com |

| Meloxicam | Meloxicam-d3 | Human Plasma | Linearity: 8.00–1600 ng/mL Precision (CV%): < 4.7% Recovery: 91.6–94.8% | sci-hub.se |

Mechanistic Investigations and Biochemical Pathway Elucidation Using Phenyl D5 Acetic Acid.

Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic networks. nih.gov By introducing a labeled substrate, such as Phenyl-d5-acetic acid, into a biological system, scientists can follow the incorporation of the isotope into downstream metabolites. This enables the quantification of metabolic pathway activity, known as flux. isotope.com Metabolic flux analysis is crucial for understanding how cells respond to genetic or environmental changes and provides a detailed view of systemic metabolism. nih.govbiorxiv.org

Phenylacetic acid (PAA) is a central intermediate in the microbial degradation of a wide array of aromatic compounds, including environmental pollutants. nih.govnih.gov Microbes have evolved complex enzymatic pathways to break down the stable aromatic ring. nih.gov The introduction of this compound into these systems allows researchers to trace the progression of the deuterated phenyl ring through the various catabolic steps. This helps confirm the identity of intermediates and the function of specific enzymes, providing a clear picture of how these organisms process aromatic molecules.

Phenylacetic acid is a naturally occurring auxin, a class of plant hormones vital for growth and development. nih.govmdpi.com While not as extensively studied as indole-3-acetic acid (IAA), PAA plays a significant role in plant physiology. nih.govbiorxiv.org Evidence suggests that PAA is synthesized from the amino acid phenylalanine via phenylpyruvate. biorxiv.orgnih.gov By supplying plants with this compound, researchers can differentiate the administered tracer from the endogenous PAA pool. This allows for the unambiguous tracking of its metabolic fate, including its conjugation to sugars (e.g., PAA-glucose) and amino acids (e.g., PAA-aspartate, PAA-glutamate), which are key mechanisms for regulating its activity. biorxiv.org This approach has been instrumental in identifying novel PAA metabolites and the enzymes responsible for their formation and hydrolysis, thereby clarifying the complex network that maintains auxin homeostasis. biorxiv.org

| Metabolite Class | Specific Metabolites Identified | Function | Reference |

|---|---|---|---|

| Glucose Conjugates | Phenylacetyl-glucose (PAA-glc) | Inactivation/storage | biorxiv.org |

| Amino Acid Conjugates | Phenylacetyl-aspartate (PAA-Asp) | Inactivation/storage, can be hydrolyzed to release active PAA | biorxiv.org |

| Phenylacetyl-glutamate (PAA-Glu) | biorxiv.org | ||

| Phenylacetyl-leucine (PAA-Leu) | biorxiv.org | ||

| Phenylacetyl-phenylalanine (PAA-Phe) | biorxiv.org |

In many bacteria, the degradation of PAA is a well-defined "hybrid" pathway that combines features of both aerobic and anaerobic metabolism. nih.govresearchgate.net This pathway is crucial for utilizing various aromatic compounds as a carbon source. nih.govresearchgate.net The process is initiated by the activation of PAA to its coenzyme A (CoA) thioester, phenylacetyl-CoA, by the enzyme Phenylacetate-CoA ligase (PaaK). researchgate.net Subsequent steps involve a multicomponent monooxygenase (PaaABCDE) that epoxidizes the aromatic ring, followed by isomerization and eventual ring cleavage. nih.govresearchgate.net Using this compound as a tracer allows for precise tracking of the deuterated core through each enzymatic step. This confirms the sequence of the pathway and helps identify key intermediates, such as ring-1,2-epoxyphenylacetyl-CoA, ultimately leading to central metabolites like acetyl-CoA and succinyl-CoA. researchgate.net

| Enzyme/Complex | Gene(s) | Reaction Step | Reference |

|---|---|---|---|

| Phenylacetate-CoA ligase | PaaK | Converts PAA to Phenylacetyl-CoA | researchgate.net |

| Monooxygenase Complex | PaaABCDE | Epoxidation of the phenyl ring of Phenylacetyl-CoA | researchgate.net |

| Isomerase | PaaG | Isomerizes the epoxide intermediate | researchgate.net |

| Ring-opening enzyme | PaaZ | Catalyzes the hydratase reaction and ring cleavage | researchgate.net |

In drug development, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is critical. nih.govsrce.hr Stable isotope tracers are frequently used in these preclinical studies to follow a drug's journey through a biological system. nih.gov this compound can be used as a tracer to study the ADME properties of PAA itself or of drug candidates that contain a phenylacetyl moiety. By administering the deuterated compound, researchers can accurately quantify the parent compound and its metabolites in various tissues and fluids (e.g., blood, urine) over time, without interference from endogenous substances. This provides vital information on bioavailability, metabolic stability, routes of elimination, and potential for drug-drug interactions, all of which are essential for evaluating the safety and efficacy of a new drug candidate. researchgate.netnih.gov

Enzymatic Reaction Mechanism Characterization and Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.govmdpi.com It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. For this compound, the substitution of hydrogen (¹H) with deuterium (B1214612) (²H) on the phenyl ring can slow down a reaction if the cleavage of a carbon-hydrogen bond is involved in the rate-limiting step. nih.govrsc.org Measuring the KIE provides invaluable insight into the transition state of a reaction and helps to confirm or rule out proposed chemical mechanisms. rsc.orgd-nb.info

| Observed KIE (kH/kD) | Interpretation | Mechanistic Implication |

|---|---|---|

| ~ 1 | No significant isotope effect | C-H bond cleavage is not part of the rate-limiting step. Another step, such as substrate binding or product release, is slower. |

| 2 - 7 | Primary KIE | C-H bond cleavage is the primary rate-limiting step in the reaction. |

| > 7 | Large Primary KIE | Suggests that quantum tunneling of the hydrogen atom plays a significant role in the reaction mechanism, in addition to C-H bond cleavage being rate-limiting. nih.gov |

Understanding Enzyme Substrate Specificity and Catalytic Mechanisms

This compound serves as a critical tool in mechanistic enzymology, primarily for elucidating reaction pathways and understanding the intricacies of enzyme-substrate interactions. The substitution of hydrogen with deuterium atoms on the phenyl ring introduces a kinetic isotope effect (KIE), which can alter reaction rates if a C-H bond is broken in the rate-determining step of the enzymatic reaction. This phenomenon allows researchers to probe catalytic mechanisms with high precision.

One significant area of investigation is the bacterial phenylacetic acid (PAA) catabolic pathway, a central route for the degradation of various aromatic compounds. nih.gov This pathway involves a series of enzymes that process PAA, converting it into central metabolites like succinyl-CoA and acetyl-CoA. nih.gov The initial step is catalyzed by phenylacetate-CoA ligase (PaaK), which activates PAA to phenylacetyl-CoA (PA-CoA). researchgate.net Subsequent steps include ring epoxidation by a multicomponent monooxygenase (PaaABCDE) and isomerization by PaaG. researchgate.net

The specificity of an enzyme for its substrate is governed by the precise three-dimensional structure of its active site, where non-covalent interactions and conformational changes facilitate binding and catalysis. researchgate.net this compound, being structurally almost identical to its non-deuterated counterpart, is an excellent probe for studying binding versus catalysis. Any observed differences in enzyme kinetics can be attributed to the isotopic substitution rather than steric or electronic differences, providing clear insights into the catalytic steps. nih.gov This approach allows for the detailed mapping of enzyme active sites and the validation of proposed catalytic cycles, such as the concerted versus radical mechanisms in various biotransformations. nih.govresearchgate.net

Table 1: Key Enzymes in the Phenylacetic Acid (PAA) Catabolic Pathway and Potential Mechanistic Insights from this compound Studies

| Enzyme | Catalyzed Reaction | Potential Mechanistic Question | Expected Outcome with this compound |

| PaaK | Phenylacetic acid + CoA + ATP → Phenylacetyl-CoA + AMP + PPi | Does substrate binding or activation involve interactions with the phenyl ring C-H bonds? | Unlikely to show a KIE, as the reaction occurs at the carboxyl group. Serves as a control. |

| PaaABCDE | Phenylacetyl-CoA → 1,2-Epoxyphenylacetyl-CoA | Is the aromatic C-H bond cleavage the rate-determining step in the epoxidation reaction? | A significant KIE would support C-H bond cleavage as the rate-limiting step. |

| PaaG | 1,2-Epoxyphenylacetyl-CoA → 2-Oxepin-2(3H)-ylideneacetyl-CoA | Does the isomerization mechanism involve any steps that are sensitive to the isotopic substitution on the phenyl ring? | A small or secondary KIE might reveal subtle aspects of the ring-opening and rearrangement mechanism. |

| PaaZ | Oxepin-CoA → 3-Oxo-5,6-dehydrosuberyl-CoA semialdehyde | Is the subsequent ring cleavage and hydration sensitive to the isotopic composition of the original aromatic ring? | Unlikely to show a primary KIE, but the deuterated backbone allows for clear metabolic tracing of the ring fragments. |

Biosynthesis of Deuterated Analogs and Complex Molecules Utilizing this compound as a Precursor

This compound is a valuable deuterated building block for the synthesis of more complex isotopically labeled molecules. Its stable, perdeuterated phenyl ring can be incorporated into larger structures through various synthetic transformations, making it a key precursor in medicinal chemistry, metabolic research, and environmental fate studies. Late-stage functionalization via hydrogen-deuterium exchange is one method to produce deuterated compounds, but building complex molecules from smaller, pre-deuterated synthons like this compound often provides better control over the specific labeling pattern and isotopic purity. snnu.edu.cnnih.gov

The carboxylic acid moiety of this compound offers a versatile handle for chemical modification. It can be readily converted into esters, amides, or other functional groups, allowing it to be coupled with other molecules. For instance, it could be used in the synthesis of deuterated pharmaceuticals where a phenylacetyl group is a key structural component, such as in Penicillin G. mdpi.com The presence of the deuterium atoms can alter the metabolic profile of a drug by slowing down metabolic reactions that involve C-H bond cleavage on the phenyl ring, a phenomenon known as the deuterium kinetic isotope effect. nih.gov

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, can be employed to further functionalize the deuterated phenyl ring of this compound derivatives. snnu.edu.cn For example, after converting the carboxylic acid to a less reactive group, other positions on the ring could be selectively halogenated and then used in coupling reactions to build complex, poly-aromatic systems. This multi-step synthetic approach allows for the creation of specifically labeled complex molecules that would be difficult to prepare by simple isotope exchange reactions on the final molecule. mdpi.com

Furthermore, this compound can be used as a precursor in biosynthetic pathways to produce deuterated natural products. By feeding this compound to microorganisms or plant cell cultures, it can be incorporated into secondary metabolites that derive from the phenylacetic acid pathway. researchgate.netbiorxiv.org This technique is instrumental for elucidating the biosynthetic routes of natural products and for producing stable isotope-labeled internal standards for quantitative analysis in metabolomics. The synthesis of deuterated analogs of complex molecules like the selective LAT1 inhibitor JPH203, which was achieved using d5-benzoyl chloride, exemplifies the general strategy of using a deuterated precursor to build a complex final product. biomedres.us A similar approach using this compound or its derivatives is feasible for a wide range of target molecules.

Table 2: Synthetic Strategies for Complex Deuterated Molecules from this compound

| Strategy | Description | Example Target Molecule Class | Reference Principle |

| Amide/Ester Coupling | The carboxylic acid group is activated and reacted with an amine or alcohol to form a new C-N or C-O bond, incorporating the d5-phenylacetyl moiety. | Pharmaceuticals (e.g., Penicillin G analogs), Bioactive Peptides | mdpi.com |

| Heterocycle Synthesis | This compound derivatives are used as starting materials in condensation reactions to form deuterated nitrogen- or oxygen-containing heterocyclic rings. | Agrochemicals, Medicinal Compounds | nih.gov |

| Biosynthetic Incorporation | This compound is supplied as a nutrient to a biological system (e.g., bacteria, fungi, plant cells) which incorporates it into natural products. | Antibiotics, Phytohormones (Auxins) | researchgate.netbiorxiv.org |

| Multi-step Organic Synthesis | The precursor is subjected to a series of reactions (e.g., reductions, oxidations, cross-coupling) to build a larger, more complex molecular scaffold. | Labeled Drug Metabolites, Complex Natural Product Analogs | biomedres.us |

Emerging Research Frontiers and Methodological Considerations.

Integration into Comprehensive Metabolomics Workflows for Biological System Analysis

Phenyl-d5-acetic acid serves as a crucial internal standard in comprehensive metabolomics workflows, particularly those utilizing mass spectrometry (MS) techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.cz Its primary role is to ensure the accurate and precise quantification of its non-labeled counterpart, Phenylacetic acid (PAA), in complex biological matrices such as plasma, urine, and tissue extracts. texilajournal.comacs.org PAA is a significant metabolite involved in the catabolism of phenylalanine and is also a product of gut microbiota metabolism, making its accurate measurement vital for studies on metabolic disorders, gut health, and host-microbiome interactions. acs.orgnih.gov

The integration of this compound into these workflows addresses several analytical challenges. The chemical properties of a deuterated standard are nearly identical to the native analyte, causing them to exhibit similar behavior during sample extraction, derivatization, and chromatographic separation. researchgate.net This co-elution is critical for correcting variations that can occur during sample preparation and for mitigating matrix effects—the suppression or enhancement of ionization caused by other components in the sample—which are common issues in biological analyses. texilajournal.comkcasbio.com By comparing the signal intensity of the analyte to the known concentration of the co-eluting this compound, researchers can achieve reliable quantification. wisdomlib.org

| Analytical Challenge | Function of this compound | Impact on Data Quality |

|---|---|---|

| Sample Preparation Variability | Tracks the analyte through extraction and cleanup steps. | Corrects for analyte loss, improving accuracy. |

| Matrix Effects (Ion Suppression/Enhancement) | Co-elutes with Phenylacetic acid, experiencing similar matrix effects. kcasbio.com | Normalizes signal intensity, ensuring precise quantification. texilajournal.com |

| Instrumental Drift | Provides a stable reference signal throughout the analytical run. | Improves run-to-run and intra-run reproducibility. |

| Absolute Quantification | Serves as a reference of known concentration for the calibration curve. | Enables the determination of the exact concentration of Phenylacetic acid in the sample. clearsynth.com |

Environmental Analytical Research for Tracing Pollutant Degradation and Ecological Impact

In environmental science, this compound is an indispensable tool for tracing the fate and degradation of pollutants. Phenylacetic acid and related aromatic compounds can be introduced into the environment through industrial effluents, agricultural runoff, and as by-products of the breakdown of larger organic pollutants. dtic.mil Monitoring the concentration of these substances in environmental matrices like water and soil is essential for assessing ecological risk and the effectiveness of remediation strategies. canada.ca

The use of this compound as an internal standard is critical for overcoming the challenges posed by complex environmental samples. These matrices often contain a multitude of interfering substances that can compromise the accuracy of analytical measurements. By spiking samples with a known amount of this compound, analysts can account for the loss of the target analyte during complex extraction and clean-up procedures and correct for matrix-induced signal fluctuations during MS analysis. clearsynth.com

Research in this area often focuses on bioremediation and photocatalytic degradation pathways, where microbes or chemical processes are used to break down harmful pollutants into less toxic substances. mdpi.comresearchgate.net For instance, studies might track the degradation of a parent pollutant into intermediate by-products like Phenylacetic acid. The precise quantification enabled by this compound allows researchers to model the kinetics of these degradation processes, identify reaction pathways, and evaluate the efficiency of different environmental cleanup technologies. researchgate.net Given that compounds like acetic acid are readily biodegradable, understanding the complete degradation pathway to harmless end-products is a key objective. santos.com

| Research Area | Specific Application | Analytical Advantage Provided |

|---|---|---|

| Pollutant Fate and Transport | Quantifying Phenylacetic acid in soil and water samples to model its movement and persistence. | Ensures accurate measurements in diverse and complex environmental matrices. |

| Bioremediation Monitoring | Tracking the formation and subsequent breakdown of Phenylacetic acid as a metabolite of microbial degradation of larger pollutants. | Allows for precise kinetic modeling of remediation processes. |

| Wastewater Treatment Efficacy | Measuring the removal efficiency of Phenylacetic acid and related compounds from industrial effluent. | Provides reliable data for process optimization and regulatory compliance. |

| Ecological Risk Assessment | Determining the concentration of Phenylacetic acid to assess its potential impact on aquatic and terrestrial organisms. canada.ca | Delivers high-quality data necessary for establishing environmental quality standards. |

Comparative Methodological Assessment of Deuterated Analogs in Analytical Standards

The choice of an internal standard is a critical decision in the development of any quantitative analytical method. While stable isotope-labeled compounds are considered the ideal internal standards, not all are created equal. researchgate.net A comparative assessment of deuterated analogs like this compound against other standards, such as those labeled with ¹³C or ¹⁵N, or even other deuterated versions of the same molecule, reveals important methodological considerations. sigmaaldrich.com

Deuterated standards are highly effective because their physical and chemical properties are very similar to the analyte, leading to near-identical chromatographic retention times and extraction recoveries. researchgate.net This co-elution is a significant advantage as it provides the most accurate correction for matrix effects. texilajournal.com However, a primary concern with deuterated standards is the potential for H-D exchange, where deuterium (B1214612) atoms are replaced by protons from the solvent, especially under acidic or basic conditions. researchgate.netsigmaaldrich.com This can compromise the integrity of the standard and the accuracy of the quantification. The position and stability of the deuterium labels on the this compound molecule (on the stable phenyl ring) make it less susceptible to exchange compared to compounds with labels on more labile positions.

Another consideration is the potential for chromatographic separation between the deuterated standard and the native analyte, known as the "isotope effect." While often negligible, this effect can sometimes be pronounced enough to affect peak integration and quantification, especially in high-resolution chromatography. researchgate.net Furthermore, the isotopic purity of the standard is crucial; the presence of unlabeled analyte in the standard can lead to an overestimation of the analyte's concentration.

When compared to ¹³C-labeled standards, deuterated analogs are generally less expensive to synthesize. However, ¹³C standards are not susceptible to atomic exchange and typically exhibit less of a chromatographic shift from the analyte, making them a more robust, albeit more costly, alternative in some cases. The decision to use this compound involves balancing these factors to develop a method that is robust, accurate, and fit for purpose. nih.govnih.gov

| Characteristic | Deuterated Standard (e.g., this compound) | ¹³C-Labeled Standard | Structural Analog Standard |

|---|---|---|---|

| Co-elution with Analyte | Excellent, with minor potential for isotopic separation. researchgate.net | Excellent, typically with less separation than deuterated analogs. | Poor; elutes at a different time. |

| Correction for Matrix Effects | Excellent due to co-elution. texilajournal.com | Excellent due to co-elution. | Sub-optimal; does not experience the same matrix effect as the analyte. |

| Chemical Stability | Generally stable, but risk of H-D exchange under certain pH conditions. sigmaaldrich.com | Extremely stable; no risk of exchange. | Dependent on the specific compound used. |

| Cost | Moderate. | High. | Low. |

| Risk of Inaccuracy | Potential for H-D exchange; isotopic contribution from the standard. sigmaaldrich.com | Minimal. | High, due to differences in extraction recovery and matrix effects. kcasbio.com |

Concluding Perspectives and Future Research Directions in Phenyl D5 Acetic Acid Applications.

Current Limitations and Challenges in Deuterated Compound Research

Despite the broad utility of deuterated compounds like Phenyl-d5-acetic acid, several challenges persist in their synthesis and application. A primary obstacle is the cost associated with their production. synmr.insimsonpharma.com The synthesis of deuterated molecules often requires expensive starting materials, specialized reagents such as deuterium (B1214612) gas (D₂) or heavy water (D₂O), and complex, multi-step procedures, which can be labor-intensive. synmr.inhwb.gov.in

Achieving high isotopic purity and precise regioselectivity during synthesis presents another significant hurdle. acs.orgresearchgate.net Failure to control the exact position and amount of deuterium incorporation can lead to mixtures of isotopologues (molecules differing only in isotopic composition) and isotopomers (isomers with different isotopic positions), which are often impossible to separate using standard chromatographic techniques. acs.org This lack of purity can compromise the accuracy of experimental results, particularly in metabolic studies where it might lead to "metabolic switching" to an undesired pathway. acs.org

Furthermore, the risk of isotopic scrambling, where deuterium atoms migrate to unintended positions within the molecule or exchange with protium (B1232500) from the environment (e.g., from solvents or catalysts), is a critical concern. synmr.inacs.orgnih.gov This can occur during the synthesis or even under certain experimental conditions, potentially leading to a loss of the isotopic label and inaccurate data. nih.govnih.govacs.org For instance, studies on the dehalogenation of aromatic compounds using deuterium gas have shown that the water content of the catalyst can be a significant source of unwanted protium, leading to reduced isotopic enrichment. nih.gov The stability of the carbon-deuterium (C-D) bond, while a key advantage, can also alter reaction rates and equilibria, an effect known as the deuterium kinetic isotope effect (DKIE), which must be carefully considered when designing experiments. simsonpharma.comnih.govmusechem.com

Prospects for Novel Applications in Systems Biology and Advanced Materials Science

The future applications for this compound and similar deuterated compounds are expanding, particularly in the fields of systems biology and materials science. In systems biology, deuterium labeling is an invaluable tool for tracing metabolic pathways and understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs and other xenobiotics. hwb.gov.inresearchgate.net The distinct mass shift of this compound makes it an excellent internal standard for quantitative mass spectrometry-based assays, allowing for precise measurement of its non-deuterated counterpart in complex biological matrices. tocris.com This is crucial for metabolomics and proteomics, where accurate quantification of endogenous molecules is essential for identifying biomarkers and understanding disease mechanisms.

In the realm of advanced materials science, deuterium labeling offers unique opportunities for probing molecular structures and dynamics. Techniques like small-angle neutron scattering (SANS) can leverage the difference in neutron scattering length density between deuterated and non-deuterated components to elucidate the structure of complex materials. berstructuralbioportal.org For example, this approach has been used to differentiate the structural components of plant cell walls by selectively deuterating biopolymers like cellulose (B213188) and lignin. berstructuralbioportal.org Similarly, this compound could be incorporated into polymers or other materials to study their assembly, degradation, and interaction with other molecules, providing insights that are not accessible with other analytical methods. The kinetic isotope effect associated with deuterium can also be exploited to enhance the stability and performance of organic electronic materials.

Interdisciplinary Research Opportunities Leveraging Deuterium Labeling

The unique characteristics of deuterium-labeled compounds like this compound create numerous opportunities for interdisciplinary research. In pharmaceutical sciences, the "deuterium switch" approach, where hydrogen atoms at sites of metabolism in a drug molecule are replaced with deuterium, is a growing strategy to improve a drug's pharmacokinetic profile. nih.govuniupo.it This modification can slow down metabolic breakdown, thereby increasing the drug's half-life, enhancing its efficacy, and potentially reducing the formation of toxic metabolites. tocris.comresearchgate.net this compound can serve as a model compound or a building block in the development of new deuterated drugs. inventivapharma.commdpi.comgoogle.comresearchgate.net

In environmental science, stable isotope tracers are used to track the fate and transport of pollutants in ecosystems. consensus.app this compound could be used to study the environmental degradation pathways of phenylacetic acid, a compound found in various industrial applications and as a plant auxin. nih.gov By tracing the movement of the deuterated label, researchers can gain a clearer understanding of its persistence, bioaccumulation, and transformation in soil and water systems.

The convergence of chemistry, biology, and materials science, facilitated by tools like deuterium labeling, promises to yield significant advancements. As synthetic methods become more efficient and cost-effective, and as analytical techniques grow more sensitive, the application of compounds like this compound will undoubtedly expand, driving innovation across a wide spectrum of scientific disciplines. researchgate.net

Table of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 22705-26-6 | C₈H₃D₅O₂ |

| Deuterium | 7782-39-0 | D₂ |

| Heavy Water (Deuterium Oxide) | 7789-20-0 | D₂O |

| Phenylacetic acid | 103-82-2 | C₈H₈O₂ |

| Cellulose | 9004-34-6 | (C₆H₁₀O₅)n |

Q & A

Q. What are the key methodological considerations for synthesizing Phenyl-d5-acetic acid with high isotopic purity?

Synthesis of this compound requires precise deuteration at specific positions. A common approach involves:

- Deuterium source selection : Use deuterated reagents (e.g., D₂O or deuterium gas) under controlled catalytic conditions to replace hydrogen atoms in the phenyl ring .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization in deuterated solvents to minimize isotopic dilution .

- Validation : Confirm isotopic purity (>99 atom% D) via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of protio (non-deuterated) peaks in the aromatic region .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

Stability studies should include:

- Thermal analysis : Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Solvent compatibility : Test solubility and isotopic exchange in common solvents (e.g., DMSO-d₆, CDCl₃) using NMR to detect unintended deuterium loss .

- pH-dependent stability : Monitor isotopic integrity in acidic/basic conditions via time-resolved MS, as deuterium may exchange with protons in aqueous environments .

Q. What analytical techniques are most effective for distinguishing this compound from its non-deuterated analog?

- Mass spectrometry (MS) : Look for a mass shift of +5 Da in the molecular ion peak .

- NMR spectroscopy : Absence of proton signals in the aromatic region (δ 7.2–7.5 ppm) and distinct splitting patterns in the acetic acid moiety due to deuterium’s nuclear spin .

- Infrared (IR) spectroscopy : Compare C-D stretching vibrations (~2100–2200 cm⁻¹) versus C-H (~2800–3000 cm⁻¹) .

Advanced Research Questions

Q. How can isotopic effects of this compound influence reaction kinetics in metabolic pathway studies?

Deuterium incorporation alters reaction rates due to the kinetic isotope effect (KIE). For example:

- Enzymatic assays : Compare turnover rates of deuterated vs. non-deuterated substrates in enzymes like phenylacetyl-CoA ligase. A reduced rate (KIE >1) suggests rate-limiting steps involving C-H bond cleavage .

- Control experiments : Use non-deuterated analogs to isolate isotopic effects from other variables. Statistical analysis (e.g., ANOVA) is critical to validate observed differences .

Q. What strategies resolve contradictions in NMR data when this compound is used as an internal standard?

- Signal overlap : Use higher-field NMR instruments (≥500 MHz) to resolve splitting patterns caused by residual protons.

- Quantitative analysis : Integrate deuterium-decoupled ¹³C NMR spectra to avoid signal suppression from ²H .

- Reproducibility checks : Cross-validate with alternative techniques (e.g., LC-MS) to confirm concentration accuracy .

Q. How should researchers design experiments to track the metabolic fate of this compound in vivo?

- Isotopic tracing : Administer deuterated compound to model organisms and analyze metabolites (e.g., deuterated phenylacetylglutamine) via LC-MS/MS.

- Control groups : Include non-deuterated cohorts to differentiate isotopic effects from biological variability .

- Data normalization : Use stable isotope-labeled internal standards (e.g., ¹³C analogs) to correct for matrix effects in biological samples .

Q. What are the best practices for handling data discrepancies in isotopic enrichment studies using this compound?

- Error source identification : Check for contamination (e.g., protio solvents), incomplete deuteration, or instrument calibration drift.

- Statistical frameworks : Apply Bayesian models to quantify uncertainty in isotopic ratios or use bootstrapping for small datasets .

- Replication : Repeat experiments across independent batches to distinguish systematic errors from random noise .

Methodological Frameworks

- Experimental design : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure studies on isotopic tracer efficacy .

- Data reporting : Follow Analytical Chemistry guidelines for reproducibility, including detailed protocols for deuterated compound handling and raw data archiving .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.